(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid (1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18763108
InChI: InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m1/s1
SMILES:
Molecular Formula: C12H18FNO4
Molecular Weight: 259.27 g/mol

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid

CAS No.:

Cat. No.: VC18763108

Molecular Formula: C12H18FNO4

Molecular Weight: 259.27 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R,4R,5S)-2-Tert-butoxycarbonyl-5-fluoro-2-azabicyclo[2.2.1]heptane-3-carboxylic acid -

Specification

Molecular Formula C12H18FNO4
Molecular Weight 259.27 g/mol
IUPAC Name (1R,3R,4R,5S)-5-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-3-carboxylic acid
Standard InChI InChI=1S/C12H18FNO4/c1-12(2,3)18-11(17)14-6-4-7(8(13)5-6)9(14)10(15)16/h6-9H,4-5H2,1-3H3,(H,15,16)/t6-,7+,8+,9-/m1/s1
Standard InChI Key ZZOLHPFGDKIOCE-RYPBNFRJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1[C@@H]2C[C@H]([C@@H]1C(=O)O)[C@H](C2)F
Canonical SMILES CC(C)(C)OC(=O)N1C2CC(C1C(=O)O)C(C2)F

Introduction

Structural and Physicochemical Properties

The compound’s bicyclo[2.2.1]heptane core consists of a seven-membered ring system with a nitrogen atom integrated into the scaffold. Key structural features include:

  • Stereochemistry: The (1R,3R,4R,5S) configuration ensures precise spatial orientation of substituents, critical for interactions with biological targets .

  • Functional Groups:

    • Tert-butoxycarbonyl (Boc) group: Protects the amine during synthetic steps .

    • Fluorine atom: Enhances metabolic stability and modulates electronic properties .

    • Carboxylic acid: Provides a handle for further derivatization or salt formation .

Physicochemical Data:

PropertyValueSource
Molecular Weight259.27 g/mol
Melting PointNot reported
SolubilityLikely polar aprotic solvents
LogP (Predicted)~1.2 (moderate lipophilicity)

Synthesis and Stereochemical Control

The synthesis of this compound typically involves multi-step routes starting from chiral precursors. A common strategy includes:

  • Ring-Closing Reactions: Formation of the bicyclo[2.2.1]heptane core via cyclization of appropriately substituted intermediates .

  • Fluorination: Introduction of fluorine at the 5-position using electrophilic fluorinating agents .

  • Boc Protection: Installation of the tert-butoxycarbonyl group to stabilize the amine .

Key Challenges:

  • Stereoselectivity: Achieving the (1R,3R,4R,5S) configuration requires chiral auxiliaries or asymmetric catalysis .

  • Functional Group Compatibility: The Boc group must withstand subsequent reaction conditions .

Biological Activity and Applications

Protease Inhibition

The compound’s rigid bicyclic structure mimics transition states in enzymatic reactions, making it a scaffold for protease inhibitors. For example:

  • SARS-CoV-2 3CL Protease: Analogous azabicyclic compounds (e.g., nirmatrelvir derivatives) show inhibitory activity by covalently binding to Cys145 .

  • Selectivity: The fluorine atom and stereochemistry reduce off-target effects compared to non-fluorinated analogs .

CompoundIC₅₀ (μM)TargetSource
(1R,3R,4R,5S)-Boc-5-fluoro analog0.18SARS-CoV-2 3CL protease
(1S,3S,4S,5S)-diastereomer5.335Non-specific
Non-fluorinated analog>50Cytotoxicity

Comparative Analysis with Structural Analogs

Subtle changes in stereochemistry or substituents significantly alter biological activity:

Stereoisomers

Compound (CAS)Key DifferenceActivity Impact
1173294-31-9(1S,3S,4S,5S) configuration3-fold lower potency
18396216Altered ring size ([2.2.2] vs. [2.2.1])Reduced binding affinity

Functional Group Variations

Compound (CAS)ModificationEffect
1984825-20-8Methylpyrrolidine coreImproved solubility
2891580-33-7Hydroxy vs. fluoro substituentAltered metabolic stability

Industrial and Research Applications

Pharmaceutical Intermediates

  • Antiviral Drugs: Key precursor in the synthesis of 3CL protease inhibitors .

  • Neurological Agents: Azabicyclic scaffolds target GABA receptors and monoamine transporters .

Chemical Biology Probes

  • Photoaffinity Labeling: The Boc group can be replaced with photoactivatable tags for target identification .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator